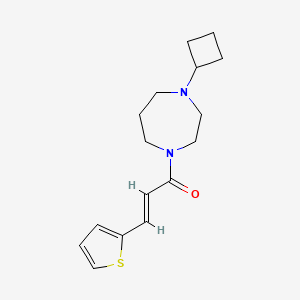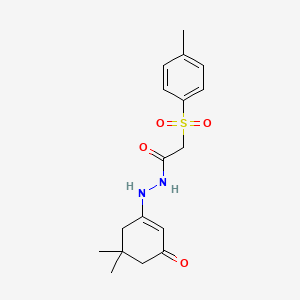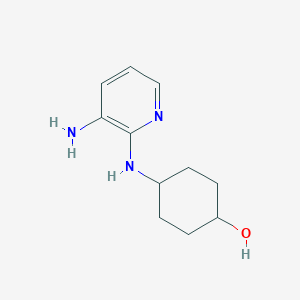
3-(4-fluorophenoxy)-N-(2-methylpropyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-fluorophenoxy)-N-isobutylpropane-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their sulfonyl functional group attached to two carbon atoms . The presence of the fluorophenoxy group suggests that this compound may have unique properties compared to other sulfonamides.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Toxicology
Polyfluoroalkyl chemicals, including compounds related to 3-(4-fluorophenoxy)-N-isobutylpropane-1-sulfonamide, are persistent in the environment. Their degradation can result in perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), substances of concern due to their toxic profiles. Research into microbial degradation pathways offers insights into environmental fate and potential bioremediation strategies for these chemicals (Liu & Avendaño, 2013).
Therapeutic Applications and Biological Activities
Sulfonamide compounds, including 3-(4-fluorophenoxy)-N-isobutylpropane-1-sulfonamide, possess a variety of biological activities. They are significant for their antibacterial properties and are investigated for their potential in treating a wide range of conditions. The breadth of applications spans from antimicrobial to antitumor activities, highlighting the importance of sulfonamides in medicinal chemistry and drug development (Gulcin & Taslimi, 2018); (Azevedo-Barbosa et al., 2020).
Analytical Methods and Detection
Advancements in analytical techniques for sulfonamides, including capillary electrophoresis, have improved the detection, quantification, and understanding of these compounds in pharmaceutical, environmental, and biological samples. This research supports quality control, environmental monitoring, and pharmacokinetic studies (Hoff & Kist, 2009).
Environmental and Human Health Impact
The presence of sulfonamides in the environment, arising mainly from agricultural activities, poses potential risks to microbial populations and human health. Studies emphasize the need for effective risk management strategies to mitigate the adverse effects associated with environmental contamination by these compounds (Baran et al., 2011).
Eigenschaften
IUPAC Name |
3-(4-fluorophenoxy)-N-(2-methylpropyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S/c1-11(2)10-15-19(16,17)9-3-8-18-13-6-4-12(14)5-7-13/h4-7,11,15H,3,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISYKEHVFZOYJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)CCCOC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid](/img/structure/B2396992.png)
![2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol](/img/structure/B2396994.png)

![3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide](/img/structure/B2396997.png)
![1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2396998.png)
![2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2397000.png)

![1-(4-fluorophenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2397002.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2397004.png)

![(E)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2397006.png)

